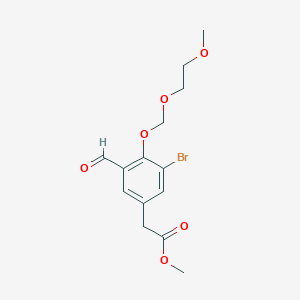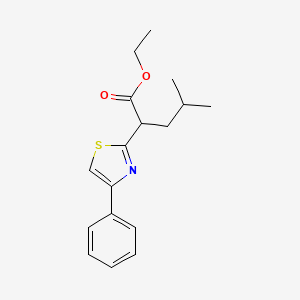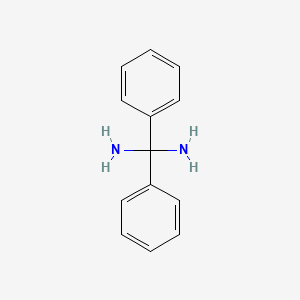
Methanediamine, 1,1-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methanediamine, 1,1-diphenyl-” is a chemical compound with the molecular formula C13H14N2 . It is related to “1,1-Diphenyl-N-(trimethylsilyl)methanimine” which has the molecular formula C16H19NSi .
Synthesis Analysis
The synthesis of methanediamine has been a subject of theoretical scrutiny . In a study, low-temperature interstellar analog ices composed of ammonia and methylamine were exposed to energetic electrons, simulating the conditions within cold molecular clouds . This resulted in radical formation and initiated aminomethyl (ĊH2NH2) and amino (NH2) radical chemistry .Molecular Structure Analysis
The molecular structure of “Methanediamine, 1,1-diphenyl-” is based on the molecular formula C13H14N2 . Methanediamine is the simplest molecule to contain the NCN moiety .Chemical Reactions Analysis
The chemical reactions involving methanediamine have been studied in the context of astrochemistry . Methanediamine was identified in the gas phase upon sublimation, while its isomer methylhydrazine (CH3NHNH2) was not observed .Zukünftige Richtungen
Methanediamine could be a vital intermediate in the abiotic formation of heterocyclic and aromatic systems such as nucleobases, which all contain the NCN moiety . This makes it a prototype system for unraveling the origin and incorporation of the NCN moiety into complex organic molecules of potential astrobiological importance .
Eigenschaften
CAS-Nummer |
10143-40-5 |
|---|---|
Produktname |
Methanediamine, 1,1-diphenyl- |
Molekularformel |
C13H14N2 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
diphenylmethanediamine |
InChI |
InChI=1S/C13H14N2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,14-15H2 |
InChI-Schlüssel |
ZZTCPWRAHWXWCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(N)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

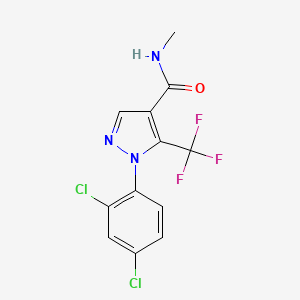
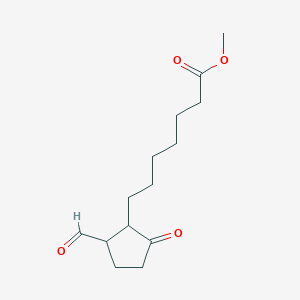

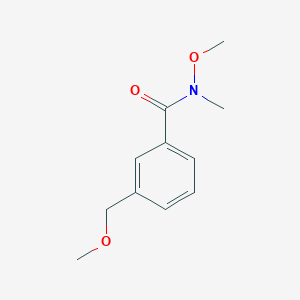
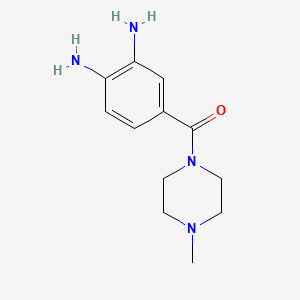
![2-[2-(4-Bromophenyl)-2-oxoethyl]cycloheptan-1-one](/img/structure/B8577888.png)
![5-[2-(2-Aminopurin-9-yl)ethyl]-2,2-dimethyl-1,3-dioxane](/img/structure/B8577893.png)
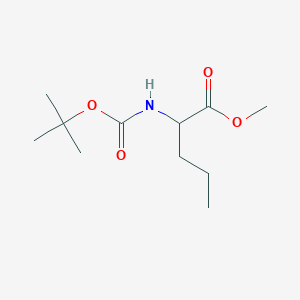
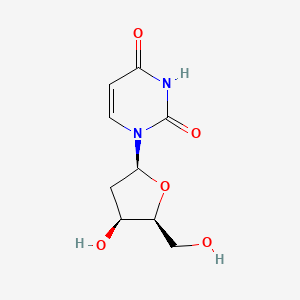

![4-[(4-Methoxyphenyl)sulfonyl]-3-morpholinecarboxylic acid](/img/structure/B8577919.png)
